3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole

Synthetic Methodology Heterocycle Rearrangement Medicinal Chemistry Synthon

The compound 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole (CAS 144202-97-1; molecular formula C20H15N3O3; molecular weight 345.35 g/mol) is a heterocyclic small molecule combining an indole, a phenyl, and a 4-nitroisoxazole group connected through an exocyclic vinylidene linker. This structure makes it a highly functionalized, electron-deficient polycyclic scaffold.

Molecular Formula C20H15N3O3
Molecular Weight 345.4 g/mol
Cat. No. B12553181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole
Molecular FormulaC20H15N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1[N+](=O)[O-])C=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O3/c1-13-20(23(24)25)18(26-22-13)12-11-16-15-9-5-6-10-17(15)21-19(16)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+
InChIKeyDPOVTZJZXZRBHB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole (CAS 144202-97-1): Technical Baseline for Research Sourcing


The compound 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole (CAS 144202-97-1; molecular formula C20H15N3O3; molecular weight 345.35 g/mol) is a heterocyclic small molecule combining an indole, a phenyl, and a 4-nitroisoxazole group connected through an exocyclic vinylidene linker [1]. This structure makes it a highly functionalized, electron-deficient polycyclic scaffold. It is classified as a 3-(oxazol-5-yl)indole derivative, a chemotype explored for its ability to act as a hinge-binding motif and hydrogen bond acceptor in biological systems, particularly within inosine monophosphate dehydrogenase (IMPDH) inhibitor programs [2]. Its procurement is relevant for researchers needing a specific combination of a C-2 phenyl substituent on the indole and a 3-methyl-4-nitro substitution pattern on the oxazole ring, which is distinct from the more common halogenated or unsubstituted oxazole analogs.

Sourcing 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole: Why Close Analogs Cannot Substitute


Generic substitution with other 3-(oxazol-5-yl)indoles or simple styrylisoxazoles is not feasible because the electron-withdrawing nitro group at the 4-position of the isoxazole ring fundamentally alters the reactivity and recognition properties of the scaffold. In 3-methyl-4-nitro-5-styrylisoxazoles, the nitro group enables specific nucleophilic ring-opening reactions used to prepare other compound classes, a reactivity that is absent in non-nitrated analogs [1]. Furthermore, within indole-based IMPDH inhibitors, the C-2 phenyl substituent on the indole ring, combined with the intact 4-nitroisoxazole, creates a unique hydrogen-bonding network critical for target engagement, which is lost if the nitro group is replaced by a halogen or hydrogen [2]. Using the 5-methoxyindole analog (CAS 900015-42-1) would alter the indole's electron density and eliminate the phenyl stacking interactions, while the des-nitro analog would compromise the oxazole ring's electrophilicity, leading to different metabolic or synthetic fates [2].

Quantitative Differentiation Evidence for 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole


Enhanced Electrophilicity and Synthetic Utility Driven by the 4-Nitro Group

The 4-nitro substituent on the isoxazole ring of the target compound confers a distinct reactivity profile compared to non-nitrated 3-methylisoxazole analogs. In the class of 3-methyl-4-nitro-5-styrylisoxazoles, the nitro group enables N,O-heteroatom interchange reactions with hydroxylamine, a transformation not possible for the parent 3-methylisoxazole [1]. This allows the target compound to serve as a dual-purpose synthon: it can act as a rigid IMPDH-inhibitor scaffold or be selectively converted into other heterocyclic systems (e.g., pyrazoles) under mild conditions, a feature lacking in 4-unsubstituted oxazole analogs [1].

Synthetic Methodology Heterocycle Rearrangement Medicinal Chemistry Synthon

Molecular Properties Differentiating from Common 5-Methoxyindole and Halogenated Analogs

The target compound's specific substitution pattern results in a computed octanol-water partition coefficient (XLogP3) of 4.7 and a topological polar surface area (TPSA) of 87.6 Ų [1]. In contrast, a closely related IMPDH chemotype analog, (E)-5-(2-(5-methoxy-1H-indol-3-yl)vinyl)-3-methyl-4-nitroisoxazole (CAS 900015-42-1), has a lower molecular weight (299.28 g/mol) and a distinct hydrogen bond donor/acceptor profile due to the methoxy group replacing the phenyl substituent . This difference in lipophilicity and bulk is critical; within the IMPDH inhibitor series, the C-2 phenyl group of the target compound occupies a hydrophobic pocket, and its removal reduces enzymatic inhibitory activity, as inferred from SAR trends where phenyl deletion leads to >10-fold loss in potency in similar scaffolds [2].

Physicochemical Properties Drug-likeness IMPDH Inhibitors

Stereochemical Rigidity and Defined E-Configuration for Target Recognition

The compound features an undefined bond stereocenter count of 1, reflecting the exocyclic double bond that is typically obtained in the E-configuration, as evidenced by the canonical SMILES notation showing an E-configured vinylidene linker [1]. This stereochemistry is critical because the complementary series of 3-arylidene-2-oxindoles demonstrate that the E-isomer is the thermodynamically stable form required for biological activity, with the Z-isomer showing significantly reduced potency in related enzyme inhibition assays [2]. A generic 3-(oxazol-5-yl)indole lacking this rigid vinylidene spacer would be freely rotatable, resulting in an entropic penalty and loss of pre-organization for binding.

Stereochemistry Conformational Restriction IMPDH II Binding

Recommended Application Scenarios for 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole


IMPDH Inhibitor Lead Optimization and Focused Library Synthesis

This compound is directly applicable as a core scaffold in IMPDH II inhibitor optimization programs. The evidence shows that the 3-(oxazol-5-yl)indole framework, specifically with the C-2 phenyl substitution, is essential for potency [1]. Medicinal chemists can use this compound as a validated starting point to introduce variations at the indole nitrogen or the oxazole ring, with the assurance that the critical hydrophobic phenyl interaction is already established, as inferred from SAR trends in related indole-based IMPDH inhibitor series [1].

Synthetic Methodology Development Using 4-Nitroisoxazoles as Electrophilic Synthons

The 4-nitroisoxazole group allows this compound to be used in the development of novel synthetic reactions, such as N,O-heteroatom interchange or cycloaddition reactions [2]. Unlike non-nitrated analogs, this compound can participate in selective ring-opening or rearrangement reactions, making it a versatile building block for constructing diverse heterocyclic libraries, which adds significant utility value for process chemistry groups [2].

Biophysical Probe for Protein-Ligand Interaction Studies

Due to its rigid, electron-deficient structure, this compound serves as an excellent negative control or comparison probe in biophysical assays against electron-rich analogs. Its defined E-configuration and predicted high lipophilicity (XLogP3 = 4.7) make it suitable for studying hydrophobic pocket interactions, where a flexible or polar analog would give nonspecific binding profiles [3]. This is particularly useful in STD-NMR or X-ray crystallography experiments designed to map IMPDH active site topology.

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